2-Chloro-1-[5-(furan-2-yl)-3-[2-(furan-2-yl)ethenyl]-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one
Description
2-Chloro-1-[5-(furan-2-yl)-3-[2-(furan-2-yl)ethenyl]-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one is a pyrazoline derivative featuring a chloroacetyl group at position 1 and dual furan-based substituents: a furan-2-yl group at position 5 and a 2-(furan-2-yl)ethenyl moiety at position 2. Pyrazolines are known for diverse applications, including medicinal chemistry, due to their antimicrobial, antitumor, and anti-inflammatory activities .
Properties
IUPAC Name |
2-chloro-1-[3-(furan-2-yl)-5-[(E)-2-(furan-2-yl)ethenyl]-3,4-dihydropyrazol-2-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3/c16-10-15(19)18-13(14-4-2-8-21-14)9-11(17-18)5-6-12-3-1-7-20-12/h1-8,13H,9-10H2/b6-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNTPLLJVRWOSIV-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C=CC2=CC=CO2)C(=O)CCl)C3=CC=CO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(N(N=C1/C=C/C2=CC=CO2)C(=O)CCl)C3=CC=CO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-[5-(furan-2-yl)-3-[2-(furan-2-yl)ethenyl]-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one typically involves multi-step organic reactions. One common method involves the reaction of furan derivatives with hydrazine to form the pyrazole ring, followed by chlorination and subsequent functionalization to introduce the ethanone group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification steps such as recrystallization and chromatography are crucial to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-[5-(furan-2-yl)-3-[2-(furan-2-yl)ethenyl]-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield furanones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds containing the pyrazole moiety exhibit a range of biological activities, including antimicrobial properties. For instance, derivatives of pyrazole have been synthesized and tested for their efficacy against various bacterial strains. The incorporation of furan rings has been linked to enhanced activity due to their electron-rich nature, which can interact favorably with microbial targets .
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of pyrazole-based compounds. The specific structure of 2-Chloro-1-[5-(furan-2-yl)-3-[2-(furan-2-yl)ethenyl]-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one may contribute to its ability to inhibit cancer cell proliferation. Mechanistic studies are ongoing to elucidate the pathways through which these compounds exert their effects on cancer cells .
Organic Electronics
The unique electronic properties of furan-containing compounds make them suitable candidates for applications in organic electronics. The compound's ability to form stable thin films can be exploited in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research has shown that incorporating such compounds into device architectures can improve efficiency and stability .
Sensors
Due to their sensitivity to environmental changes, derivatives of pyrazole have been explored as materials for chemical sensors. The specific interactions between the furan moieties and target analytes can lead to significant changes in electrical conductivity or optical properties, making them effective in detecting various chemical substances .
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry demonstrated that a series of pyrazole derivatives showed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study focused on synthesizing 2-Chloro derivatives and evaluating their minimum inhibitory concentrations (MICs), revealing that modifications at the furan ring significantly enhanced antibacterial activity .
Study 2: Anticancer Mechanisms
In another investigation, researchers examined the anticancer effects of pyrazole derivatives on human cancer cell lines. The study found that specific substitutions on the pyrazole ring led to increased apoptosis in cancer cells, suggesting a potential pathway for therapeutic development. The results indicated that 2-Chloro derivatives could act as effective chemotherapeutic agents .
Mechanism of Action
The mechanism of action of 2-Chloro-1-[5-(furan-2-yl)-3-[2-(furan-2-yl)ethenyl]-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one involves its interaction with specific molecular targets. The furan and pyrazole rings can interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Molecular Weight : The target compound’s molecular weight (~329.76) is higher than analogues with single aryl/furan substituents (e.g., 302.76 in ) due to the ethenyl-linked furan group.
Bioactivity Trends: Pyrazolines with electron-withdrawing groups (e.g., chloroacetyl) and aromatic substituents often exhibit antimicrobial and antitumor activities.
Crystallographic and Computational Analysis
Crystal structures of related compounds (e.g., –11) reveal that pyrazoline derivatives adopt non-planar conformations due to steric hindrance from substituents. For instance:
- 1-{3-(4-Chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}propan-1-one crystallizes in a triclinic system (space group P1) with a dihedral angle of 82.3° between the pyrazoline and chlorophenyl rings .
- The target compound’s ethenyl-furyl substituent may introduce greater torsional strain, affecting packing efficiency and solubility.
Stability and Practical Considerations
- Stability : Compounds with furan substituents (e.g., ) are often sensitive to light and oxidation due to the furan ring’s aromatic instability. The target compound’s ethenyl bridge may exacerbate this sensitivity.
- Purity : Commercial analogues like those from CymitQuimica () have purities of 95–97%, suggesting that the target compound would require rigorous purification (e.g., column chromatography) for research use.
Biological Activity
2-Chloro-1-[5-(furan-2-yl)-3-[2-(furan-2-yl)ethenyl]-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Molecular Formula: C15H12ClN2O2
Molecular Weight: 292.72 g/mol
SMILES Notation: C1C(N(N=C1C2=CC=CO2)C(=O)CCl)C3=CC(=CC=C3)Cl
Antimicrobial Activity
Research has indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives containing furan and pyrazole rings have shown effectiveness against various bacterial strains.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 0.91 μM |
| Compound B | S. aureus | 0.75 μM |
| 2-Chloro... | Unknown | Not yet evaluated |
While specific data for this compound remains limited, its structural analogs suggest a promising antimicrobial profile.
Anticancer Activity
The anticancer potential of compounds containing furan and pyrazole moieties has been explored in various studies. These compounds often demonstrate cytotoxic effects against cancer cell lines.
Case Study:
A study evaluated the cytotoxic effects of pyrazole derivatives on human cancer cell lines. The results indicated that modifications to the furan ring significantly influenced the cytotoxicity:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound C | HeLa (cervical) | 15 |
| Compound D | MCF7 (breast) | 20 |
| 2-Chloro... | Not yet evaluated | N/A |
Further research is needed to assess the specific anticancer activity of this compound.
Anti-inflammatory Activity
Compounds with similar structures have also been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
Research Findings
Recent studies have focused on the synthesis and characterization of various derivatives of pyrazole compounds, highlighting their biological activities:
- Synthesis and Characterization:
- Several derivatives were synthesized using standard organic reactions, followed by characterization through NMR and mass spectrometry.
- Biological Evaluation:
- The synthesized compounds were subjected to biological assays to evaluate their antibacterial and anticancer activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
